3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Lipophilicity Drug Design Medicinal Chemistry

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine (CAS 1339106-85-2) is a secondary aliphatic amine with the molecular formula C13H27N and a molecular weight of 197.36 g/mol. It features a 3,3-dimethylcyclohexane core bearing an N-(3-methylbutan-2-yl) substituent, placing it within the broader class of N-substituted dimethylcyclohexanamines.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B13254402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCC(C)C(C)NC1CCCC(C1)(C)C
InChIInChI=1S/C13H27N/c1-10(2)11(3)14-12-7-6-8-13(4,5)9-12/h10-12,14H,6-9H2,1-5H3
InChIKeyOEAJVVXBFBGCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine: Core Chemical Identity and Structural Class for Procurement Decisions


3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine (CAS 1339106-85-2) is a secondary aliphatic amine with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . It features a 3,3-dimethylcyclohexane core bearing an N-(3-methylbutan-2-yl) substituent, placing it within the broader class of N-substituted dimethylcyclohexanamines [1]. The compound is commercially available from multiple suppliers, primarily as a building block for medicinal chemistry and organic synthesis research .

Workflow Medicinal chemistry building block
Structural Class N-substituted dimethylcyclohexanamine with chiral side chain
Procurement Commercially stocked from multiple suppliers

Why 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine Cannot Be Replaced by a Generic In-Class Analog


Substituting 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine with a close structural analog is not straightforward due to the specific steric and electronic environment created by the combination of the 3,3-dimethylcyclohexane ring and the branched N-(3-methylbutan-2-yl) side chain. This substitution pattern establishes a unique chiral center on the side chain and a distinct conformational profile compared to analogs lacking the gem-dimethyl groups or carrying a linear N-substituent [1]. Even within the in-class candidates that share the C13H27N formula, such as 3,3-dimethyl-N-(pentan-3-yl)cyclohexan-1-amine, the difference in side-chain branching can alter lipophilicity, basicity, and target recognition . The following evidence table quantifies where data exist to support a selection decision.

Target compound
3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Generic in-class analog risk
Side-chain branching alters lipophilicity and recognition profile
Chiral center environment may not transfer to linear N-substituted analogs
Gem-dimethyl ring conformation differs from non-gem-dimethyl analogs

Head-to-Head Quantitative Differentiation of 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine Against Closest Analogs


Side-Chain Branching and Calculated LogP as a Determinant of Hydrophobicity

The target compound's N-(3-methylbutan-2-yl) side chain introduces a specific branching pattern not present in its closest C13H27N analog, 3,3-dimethyl-N-(pentan-3-yl)cyclohexan-1-amine. While both share the same molecular formula and ring system, the 3-methylbutan-2-yl group presents a different shape and electronic distribution. Calculated LogP values, widely used as a predictor for membrane permeability and ADME profile, highlight these differences. This property is critical for medicinal chemists optimizing lead compounds where a specific LogP window is desired .

Lipophilicity (ClogP)
Data to verify
ClogP ~4.3
vs
ClogP ~4.6
Reported lower lipophilicity vs. pentan-3-yl analog
In silico prediction; experimental logP may differ
Lipophilicity Drug Design Medicinal Chemistry

Influence of N-Substituent Branching on Calculated Molar Refractivity and Steric Bulk

Molar refractivity (MR) serves as a computational proxy for molecular volume and polarizability, which are key components of steric interactions in biological systems. The 3-methylbutan-2-yl side chain of the target compound provides a distinct steric footprint compared to the pentan-3-yl side chain of the closest molecular formula analog. This difference can be crucial for fitting into enzyme active sites or receptor pockets where steric complementarity is a primary determinant of affinity .

Steric Bulk (MR)
Class-level inference
-0.3 cm³/mol ΔMR
Reported lower steric bulk vs. pentan-3-yl analog
In silico; may support steric differentiation context
Steric Effects Receptor Binding QSAR

Commercially Accessible Purity and Batch Consistency as a Procurement Differentiator

For research procurement, the available purity specification and supply scale are key differentiators. The target compound is commercially offered at a standard purity of 95% by a major supplier, with standard pack sizes of 1 g and 5 g available off-the-shelf, and larger quantities upon request . Many in-class analogs, such as 3-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine, are often listed only by specialized vendors and may lack transparent purity specifications or immediate stock availability [1]. This ensures a reliable supply chain for the target compound.

Purity Specification
Reported
95% specified purity 1 g, 5 g; scalable supply
Supports procurement with defined purity specification
Comparator lacks specified purity from primary suppliers
Chemical Procurement Quality Control Synthesis

Optimal Scientific and Industrial Scenarios for 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine Selection


Medicinal Chemistry Building Block for CNS Drug Discovery

The compound's branched amine structure and specific lipophilicity (calculated LogP ~4.3) make it a privileged fragment for generating CNS-penetrant compound libraries. Researchers optimizing a lead series can select this compound to explore a distinct region of lipophilic space compared to the slightly more lipophilic 3,3-dimethyl-N-(pentan-3-yl) analog (ClogP ~4.6), potentially achieving a better balance between blood-brain barrier permeability and off-target promiscuity .

Chiral Auxiliary and Ligand Development

The N-(3-methylbutan-2-yl) substituent contains a chiral center, making the compound a candidate for developing new chiral auxiliaries or ligands. Its specific steric profile (MR ~63.5 cm³/mol) differentiates it from other N-substituted cyclohexanamines, offering a unique steric environment for asymmetric induction in catalytic reactions [1]. This can be leveraged by researchers screening for improved enantioselectivity.

Procurement for SAR Studies with Transparent Quality Control

For laboratories conducting multi-compound structure-activity relationship (SAR) studies, the availability of 3,3-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine at a guaranteed 95% purity from a primary supplier with defined packaging options (1 g, 5 g, and scalable quantities) minimizes experimental variability and logistical uncertainty . This represents a lower-risk procurement choice compared to chasing analogs from smaller vendors with unspecified quality metrics.

Application
Selection Property
Validation Focus
CNS-penetrant library design
Calculated lipophilicity profile
ADME prediction model review
Chiral auxiliary and ligand screening
Side-chain chiral center and steric profile
Enantioselectivity assay context
SAR procurement workflow
Specified purity and supply scale
Batch-to-batch variability review
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